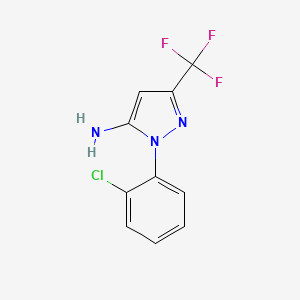

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3/c11-6-3-1-2-4-7(6)17-9(15)5-8(16-17)10(12,13)14/h1-5H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKGXOXPBCGFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The chlorophenyl and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one. The reaction conditions often include heating in the absence of solvents to yield the desired compound efficiently. The compound has a molecular formula of CHClFN and a molecular weight of 261.63 g/mol .

Biological Activities

Research indicates that compounds related to 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess antimicrobial activity against a range of pathogens. This compound may demonstrate similar properties, making it a candidate for further exploration in antimicrobial drug development.

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Medicinal Chemistry Applications

The structural characteristics of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine position it as a versatile scaffold in medicinal chemistry:

- Drug Development : The compound's ability to modulate biological targets makes it a potential lead compound for developing new pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability.

- Cancer Research : Some pyrazole derivatives have been investigated for their anticancer properties. The introduction of specific substituents on the pyrazole ring can lead to compounds with selective cytotoxicity towards cancer cells.

Agrochemical Applications

In addition to medicinal uses, this compound may find applications in agrochemicals:

- Pesticide Development : The unique chemical structure could be explored for developing new pesticides or herbicides, particularly those targeting specific pests or diseases in crops.

Case Studies and Research Findings

Several studies have reported on the synthesis and application of pyrazole derivatives similar to 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituted Chlorophenyl Derivatives

Key Observations :

- Positional Isomerism : Shifting the chlorine from ortho (2-) to meta (3-) or para (4-) positions alters electronic density and steric hindrance. For example, ortho-substituted derivatives may exhibit enhanced reactivity due to proximity effects, while para-substituted analogs could display improved metabolic stability .

- Biological Implications : Regioisomeric changes in pyrazole derivatives have been shown to switch kinase inhibition profiles (e.g., from p38αMAP kinase to cancer-relevant kinases) .

Trifluoromethyl vs. Methyl Substitution

Key Observations :

Fluorophenyl vs. Chlorophenyl Derivatives

Key Observations :

- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine can lead to stronger hydrogen bonding and altered pharmacokinetic properties.

- Multi-Halogenated Derivatives : Compounds like 1-(2,4-difluorophenyl) analogs exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Activity

1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and related case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is C10H7ClF3N. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 233.62 g/mol |

| Melting Point | 202-204 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 437711-26-7 |

Antimicrobial and Antiparasitic Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial and antiparasitic activities. Specifically, studies have shown that derivatives of pyrazole can inhibit the growth of various pathogens, including bacteria and protozoa.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several pyrazole derivatives, including 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. The compound demonstrated notable activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | 60.56 | |

| Diclofenac Sodium | 54.65 |

The biological activity of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is thought to be mediated through its interaction with specific enzymes involved in inflammatory pathways. The trifluoromethyl group enhances the compound's ability to bind to target proteins, thus modulating their activity.

Synthesis

The synthesis of 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one with 2-chlorobenzaldehyde under controlled conditions. This method allows for the formation of the desired compound with high purity and yield.

Synthesis Reaction:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how can purity be validated?

The synthesis typically involves multi-step condensation reactions. For example, a pyrazole core is formed by reacting a substituted hydrazine with a β-ketoester or nitrile derivative. A reported method for analogous compounds (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) uses ethyl acetate/water partitioning and MgSO₄ drying to isolate intermediates . Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR to confirm structural integrity. High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- ¹H/¹³C NMR : Assign signals for the 2-chlorophenyl group (aromatic protons at δ 7.3–7.6 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and pyrazole NH₂ (δ 5.5–6.0 ppm, exchangeable with D₂O).

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms bond lengths (C–Cl: ~1.73 Å, C–CF₃: ~1.54 Å) and dihedral angles between aromatic rings .

- FT-IR : Peaks at ~3400 cm⁻¹ (NH₂ stretch) and ~1130 cm⁻¹ (C–F stretch) .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and chloro groups activate the pyrazole ring for nucleophilic substitution at the 5-amine position. For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis at 80–100°C can introduce substituents. The 2-chlorophenyl group may sterically hinder meta-substitution .

Advanced Research Questions

Q. What strategies address low yields in regioselective pyrazole ring formation?

Regioselectivity challenges arise from competing cyclization pathways. To favor 1,5-diarylpyrazole formation:

- Use high-temperature microwave-assisted synthesis (e.g., 150°C, 30 min) with DMF as a polar aprotic solvent.

- Introduce directing groups (e.g., methyl or methoxy) on the aryl hydrazine precursor to guide cyclization .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (hydrazine:carbonyl derivative = 1:1.2) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking studies (AutoDock Vina) : Use crystal structures of target enzymes (e.g., Plasmodium falciparum prolyl-tRNA synthetase) to model interactions. The trifluoromethyl group may occupy hydrophobic pockets, while the NH₂ forms hydrogen bonds .

- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to identify degradation products that may affect potency .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out cross-reactivity with non-target proteins .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Process optimization : Reduce byproducts (e.g., regioisomeric pyrazoles) via slow addition of hydrazine derivatives at 0–5°C.

- Chromatographic purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, 0.1% TFA modifier).

- Stability studies : Store the compound under nitrogen at -20°C to prevent amine oxidation .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Validation

| Parameter | Value (from X-ray analysis) | Reference |

|---|---|---|

| C–Cl bond length | 1.73 Å | |

| Dihedral angle (aryl-pyrazole) | 2.3–5.1° | |

| R factor (SHELXL refinement) | 0.031–0.079 |

Q. Table 2. HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 μm) | 60:40 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | UV 254 nm | 8.2–8.9 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.